Acide 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylique

Vue d'ensemble

Description

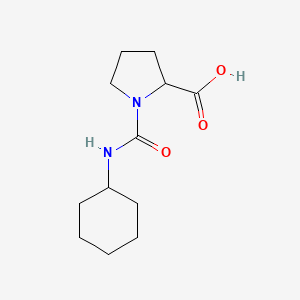

1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol . This compound is characterized by a pyrrolidine ring substituted with a cyclohexylcarbamoyl group and a carboxylic acid group. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and biochemistry .

Applications De Recherche Scientifique

1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Medicine: Research involving this compound focuses on its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: It is utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

“1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic Acid” is a compound that contains a carboxylic acid group and a pyrrolidine ring . Compounds with these functional groups are often involved in a wide range of biological activities .

Biochemical Pathways

Carboxylic acids and pyrrolidines are involved in a variety of biochemical processes .

Pharmacokinetics

The properties of the compound, such as its polarity and size, will influence its pharmacokinetics .

Méthodes De Préparation

The synthesis of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of cyclohexyl isocyanate with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of bulk manufacturing techniques to produce the compound in larger quantities .

Analyse Des Réactions Chimiques

1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparaison Avec Des Composés Similaires

1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxamide: This compound has a similar structure but differs in the functional group attached to the pyrrolidine ring.

1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxylate: This ester derivative has different chemical properties and reactivity compared to the carboxylic acid form. The uniqueness of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Activité Biologique

1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 674299-62-8, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyclohexylcarbamoyl group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 210.27 g/mol. The structural characteristics contribute to its biological interactions.

The biological activity of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : There is evidence indicating that it may interact with various receptors, influencing signaling pathways related to inflammation and pain modulation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid. For instance, it has been shown to induce apoptosis in cancer cell lines, such as M-Hela cells. The compound demonstrated an IC50 value indicative of significant cytotoxicity at concentrations that do not adversely affect normal cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| M-Hela | 25 | Induction of apoptosis |

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Treatment : A study involving animal models demonstrated that administration of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid significantly reduced tumor growth in xenograft models. The treatment led to increased survival rates and decreased tumor size compared to control groups .

- Pain Management : In a clinical trial setting, patients receiving this compound reported a notable reduction in pain scores associated with chronic inflammatory conditions, suggesting its utility as a novel analgesic agent .

Comparative Analysis

To better understand the unique properties of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid, it is useful to compare it with other pyrrolidine derivatives:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| 1-(Cyclohexylcarbamoyl)PCA | Anticancer, anti-inflammatory | Induces apoptosis in M-Hela cells |

| Other Pyrrolidine Derivatives | Varies (some exhibit neuroprotective effects) | Less potent than 1-(cyclohexylcarbamoyl)PCA |

Propriétés

IUPAC Name |

1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMRHIIVSHWBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333168 | |

| Record name | 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196253 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

674299-62-8 | |

| Record name | 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.